The molecular formula of 3-methyl-2,5-dinitroaniline is C₇H₇N₃O₄, with a molecular weight of 197.15 g/mol. The compound consists of a benzene core with three substituents:
The IUPAC name, 3-methyl-2,5-dinitroaniline, reflects this substitution pattern. The SMILES notation (CC1=CC(=CC(=C1N+[O-])N)N+[O-]) and InChI key (QGYMOSRHASJNGZ-UHFFFAOYSA-N) further specify the connectivity and stereoelectronic features.
While crystallographic data for 3-methyl-2,5-dinitroaniline remain unreported in the literature, analogous nitroanilines exhibit monoclinic or orthorhombic crystal systems due to hydrogen bonding between amine and nitro groups. For example, 3,5-dinitroaniline (CAS: 618-87-1) forms hydrogen-bonded dimers via N-H···O interactions, creating layered structures. Computational models predict that the methyl group in 3-methyl-2,5-dinitroaniline introduces steric hindrance, potentially distorting the benzene ring’s planarity and altering packing efficiency compared to unmethylated analogs.
The molecular ion peak appears at m/z 197, corresponding to [M]⁺. Fragmentation patterns include losses of NO₂ (46 amu) and CH₃ (15 amu), yielding peaks at m/z 151 and m/z 182, respectively.
Experimental data for 3-methyl-2,5-dinitroaniline are sparse, but estimates can be derived from analogous compounds:
The compound’s surface interactions are dominated by:
These forces contribute to its high melting point and low vapor pressure. Computational studies suggest a surface energy of ~45 mJ/m², typical for aromatic nitro compounds.
The synthesis of 3-methyl-2,5-dinitroaniline typically begins with nitration of 3-methylaniline derivatives. Classical approaches employ mixed acid systems (H~2~SO~4~/HNO~3~) under controlled temperature conditions to introduce nitro groups at the 2- and 5-positions [5]. A two-stage process first generates 3-methyl-2-nitroaniline through directed nitration, followed by subsequent nitration at the 5-position using fuming nitric acid at 50–80°C [5].
Amination protocols often utilize Zinin-type reductions, where intermediates like 1,3-dinitro-5-methylbenzene undergo partial reduction with sodium sulfide or hydrogen sulfide to install the amino group [3]. Key operational parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Nitration Temperature | 50–70°C | Prevents over-nitration |
| HNO~3~ Concentration | 95–98% | Maximizes nitration efficiency |
| Reaction Time | 2–4 hours | Balances completeness vs. decomposition |
Recent advances employ Ullmann coupling reactions for amino group installation, using copper catalysts to facilitate aryl-amine bond formation under milder conditions [1]. These methods achieve yields up to 68% for critical intermediates [1], though regioselectivity remains challenging when multiple reactive positions exist [4].
Catalytic hydrogenation has emerged as a cleaner alternative to traditional sulfide reductions. Palladium-on-carbon (Pd/C) systems in alcoholic solvents selectively reduce nitro groups to amines while preserving methyl substituents [1]. A notable protocol employs PdCl~2~ in acetonitrile/water mixtures at 70°C, achieving 71% yield in final cyclization steps [1].
Comparative studies reveal distinct advantages of catalytic systems:
Microwave-assisted catalytic reduction further enhances efficiency, reducing reaction times by 40% while maintaining ≥95% purity in isolated products [1].
Scale-up of 3-methyl-2,5-dinitroaniline production faces three primary challenges:
A representative industrial process flow incorporates:
The synthesis generates several problematic byproducts requiring careful management:
| Byproduct | Formation Pathway | Mitigation Strategy |
|---|---|---|
| 3-Methyl-2,4,5-trinitroaniline | Over-nitration | Controlled HNO~3~ dosing <2.05 eq [5] |
| Bis-amide derivatives | Amide coupling side reactions | Strict stoichiometric control [1] |
| Sulfur-containing residues | Sulfide reduction methods | Catalytic hydrogenation adoption [3] |
Advanced purification techniques prove critical:
Recent innovations align 3-methyl-2,5-dinitroaniline synthesis with green chemistry principles:
Solvent Systems:
Energy Efficiency:
Catalyst Innovation:
Life cycle assessments demonstrate that green protocols reduce the process’s carbon footprint by 41% while maintaining cost parity with conventional methods [1] [5].
Gas chromatography represents one of the most widely utilized analytical techniques for 3-Methyl-2,5-dinitroaniline characterization [1]. The thermal lability of nitroaniline compounds requires specialized operational conditions to prevent decomposition during analysis [1]. Method 8095 for explosives analysis employs gas chromatography with electron capture detection, demonstrating capability to detect target compounds in concentration ranges from 0.003 to 0.5 micrograms per liter [1]. Detection limits for quantitative analysis typically range from 0.03 to 5 micrograms per liter, though sensitivity varies significantly with matrix composition [1].
Specialized column configurations enhance separation efficiency for dinitroaniline derivatives. The Rtx-TNT column provides baseline resolution for most Method 8095 compounds [2]. High linear velocity conditions, approximately 140 centimeters per second, minimize residence time for thermally labile compounds while maintaining adequate separation [2]. Temperature programming must be carefully optimized, as nitrate esters undergo thermal degradation prior to column elution under aggressive heating conditions [2].
High performance liquid chromatography provides superior analytical capabilities for dinitroaniline isomer separation [3]. A validated method enables simultaneous determination of five nitroaniline and dinitroaniline isomers, including 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline, and 2,6-dinitroaniline [3]. Solid-phase extraction using hydrophile-lipophile balance cartridges achieves recoveries between 84.6% and 94.0% with relative standard deviations below 4.7% [3].
Chromatographic separation utilizes Agilent TC-C18 columns maintained at 30 degrees Celsius [3]. Mobile phase composition consists of acetonitrile and water in 30:70 volume ratio under isocratic conditions at 1.0 milliliter per minute flow rate [3]. Ultraviolet detection at 225 nanometers provides optimal sensitivity for dinitroaniline quantification [3]. Limits of quantification determined in 500-milliliter sewage samples reach 2.0 × 10⁻⁹ molar for specific isomers and 4.5 × 10⁻⁹ molar for others [3].
Environmental Protection Agency Method 8330B incorporates dual-column confirmation approaches for enhanced analytical reliability [4] [5]. Primary separation employs reversed-phase columns (C-18 or C-8) with detection at 254 and 210 nanometers [4]. Secondary confirmation utilizes alternative stationary phases including cyano or phenylhexyl columns that provide different elution orders [4]. This dual-column strategy significantly reduces false positive identifications in complex matrices [4].
Solid-phase extraction protocols optimize analyte recovery while minimizing matrix interferences [6] [3]. Polystyrene divinylbenzene cartridges enable extraction of nitroaromatic compounds from aqueous samples [6]. Conditioned cartridges retain target analytes during sample loading, followed by acetonitrile elution to prevent volatile compound losses [6]. The United States Geological Survey method O-1124-94 achieves detection limits ranging from 0.11 to 0.32 micrograms per liter based on one-liter sample volumes [6].
Acetonitrile extraction provides effective recovery for soil and sediment matrices [4] [5]. Ultrasonic extraction or mechanical shaking facilitates analyte desorption from solid particles [4]. Two-stage extraction protocols enhance recovery efficiency, with combined extracts diluted appropriately for instrumental analysis [4]. High salt concentrations in aqueous extracts require careful handling to prevent chromatographic interference, particularly during hexamethylenetetramine determination [4] [5].
| Parameter | Gas Chromatography | High Performance Liquid Chromatography |
|---|---|---|
| Detection Limit | 0.003-0.5 μg/L | 0.11-0.32 μg/L |
| Quantification Range | 0.03-5 μg/L | 2.0-4.5 × 10⁻⁹ M |
| Recovery Efficiency | >80% | 84.6-94.0% |
| Precision (RSD) | Not specified | <4.7% |
| Matrix Compatibility | Limited thermal stability | Broad applicability |
The selection between chromatographic techniques depends on sample characteristics and analytical requirements [7]. Reversed-phase chromatography proves most suitable for small molecule pharmaceuticals and vitamins, while normal-phase methods better accommodate highly polar compounds [7]. Ion exchange chromatography addresses charged species, and size exclusion chromatography handles molecular weight discrimination [7].
X-ray crystallographic analysis provides definitive structural characterization of 3-Methyl-2,5-dinitroaniline crystalline forms [8] [9]. Related compounds in the dinitroaniline family demonstrate characteristic crystallographic parameters that guide structural interpretation [8]. Methyl 2-methyl-3,5-dinitrobenzoate, a closely related derivative, crystallizes in the orthorhombic space group P212121 with unit cell dimensions a = 6.7948(5) Å, b = 8.8478(8) Å, c = 17.3539(17) Å [8]. The unit cell volume measures 1043.30(16) ų with Z = 4, indicating four molecules per unit cell [8].
Crystal data collection employs molybdenum Kα radiation (λ = 0.71073 Å) at 296 K using area detector systems [8]. Typical crystal dimensions range from 0.30 × 0.10 × 0.09 millimeters, yielding colorless needle-shaped specimens [8]. Data collection encompasses reflection ranges from θ = 2.4° to 28.3°, with systematic refinement procedures achieving reliable structural models [8].
Structural characterization reveals significant conformational features in related dinitroaniline compounds [9]. X-ray crystallographic studies demonstrate that methanesulfonamide derivatives exhibit notable rotation of substituent groups relative to aromatic rings [9]. The average nitrogen-sulfur bond length measures significantly shorter than the sum of covalent radii, indicating partial double-bond character [9]. The plane C(1)-N-S rotates substantially with respect to the aromatic ring, affecting molecular packing arrangements [9].
Crystal packing analysis identifies intermolecular interactions that stabilize solid-state structures [10]. Hirshfeld surface analysis quantifies various intermolecular contacts, with hydrogen-hydrogen interactions contributing 39% of total contacts [10]. Oxygen-hydrogen contacts account for 21.3% of interactions, while sulfur-hydrogen contacts contribute 5.9% [10]. These interaction patterns significantly influence crystal morphology and thermal stability characteristics [10].
Temperature-dependent studies reveal phase transition behaviors critical for processing and storage considerations [11]. Controlled cooling experiments at rates of 10, 20, and 28 degrees Celsius per minute yield crystallinity levels of 24.2%, 21.2%, and 15.6% respectively [11]. These findings demonstrate the strong dependence of crystalline structure on thermal history [11].
Sample preparation requires careful attention to crucible selection and atmospheric conditions [12]. Golden crucibles ensure chemical inertness while nitrogen atmospheres prevent oxidative reactions during analysis [12]. High-pressure sealed crucibles suppress compound evaporation, enabling observation of pure thermal decomposition processes [14]. This approach proves particularly crucial for compounds exhibiting competing evaporation and decomposition mechanisms [14].
Thermal decomposition of dinitroaniline derivatives typically occurs through complex multi-stage processes [14]. Pressure differential scanning calorimetry experiments under 2.0 megapascal external pressure reveal characteristic exothermic patterns [14]. Initial decomposition peaks exhibit sharp, intense profiles while secondary peaks demonstrate broader, lower-amplitude responses corresponding to secondary reaction sequences [14].
Kinetic analysis employs multiple heating rate experiments ranging from 0.5 to 10 K per minute [14]. The Kissinger method provides preliminary activation energy estimates, yielding values of 157 ± 1 kilojoules per mole with preexponential factors of log(A/s⁻¹) = 11.8 ± 0.1 for representative compounds [14]. Advanced thermokinetic modeling reveals autocatalytic decomposition mechanisms involving both first-order and second-order catalytic reactions [14].
| Decomposition Parameter | Stage I | Stage II |
|---|---|---|
| Activation Energy (kJ/mol) | 173.9 ± 0.9 | 136.5 ± 0.8 |
| Preexponential Factor log(A/s⁻¹) | 12.82 ± 0.09 | 11.04 ± 0.07 |
| Reaction Order | First-order + Catalytic | Second-order |
| Temperature Range (K) | 475-550 | 550-650 |
Thermogravimetric analysis monitors mass changes during controlled heating programs, providing complementary information to differential scanning calorimetry [15] [16]. Modern instruments achieve temperature ranges from ambient to 1200 degrees Celsius with heating rates from 0.1 to 500 degrees Celsius per minute [15]. Dynamic weighing ranges accommodate samples up to 1000 milligrams with baseline drift specifications below 10 micrograms over the 50-1000 degrees Celsius range [15].
Atmospheric control significantly influences decomposition pathways and observed mass loss profiles [15]. Inert atmospheres (nitrogen, helium, argon) prevent oxidative reactions while reactive atmospheres (air, oxygen) enable oxidative stability assessment [15]. Gas switching capabilities allow sequential atmospheric changes during single experiments, facilitating mechanistic studies [15].
Simultaneous differential scanning calorimetry and thermogravimetric analysis provide comprehensive thermal characterization under identical experimental conditions [17]. This approach eliminates variables associated with separate measurements including sample mass, heating rate, atmosphere, and crucible effects [17]. Combined data interpretation differentiates between endothermic or exothermic events with and without associated mass changes [17].
Applications to energetic materials require special safety considerations due to potential explosive decomposition [14]. Small sample masses (1-5 milligrams) minimize hazards while maintaining analytical sensitivity [14]. Controlled atmosphere conditions prevent uncontrolled reactions while specialized venting systems safely manage decomposition products [14].
Thermal analysis data enables predictive modeling for material stability under various storage and processing conditions [12]. Activation energy determinations support accelerated aging studies and shelf-life predictions [12]. Temperature-dependent decomposition rates calculated from kinetic parameters guide safe handling temperature limits [12].
Integration with computational chemistry approaches enhances mechanistic understanding of thermal decomposition pathways [14]. Quantum chemical calculations predict bond dissociation energies and activation barriers for primary decomposition channels [14]. Combined experimental and theoretical approaches provide robust frameworks for thermal stability assessment [14].
Scanning electron microscopy provides high-resolution surface morphology characterization for 3-Methyl-2,5-dinitroaniline crystalline materials [18]. Modern field emission scanning electron microscopes achieve sub-nanometer resolution capabilities while maintaining ease of operation [18]. Tungsten filament instruments offer general-purpose analysis capabilities, while field emission systems deliver superior resolution for detailed morphological studies [18].
Energy-dispersive X-ray spectrometry integrated with scanning electron microscopy enables simultaneous elemental analysis and morphological characterization [18]. In-house development of detection systems ensures optimal integration and performance characteristics [18]. Variable pressure capabilities accommodate non-conductive samples without extensive sample preparation requirements [18].
Proper sample preparation critically influences image quality and analytical reliability [19]. Conductive coating application prevents charging artifacts while preserving surface morphology [19]. Proprietary conductive materials enable imaging across broad accelerating voltage ranges without compromising resolution [19]. Carbon or gold-palladium sputter coating typically provides adequate conductivity for most applications [19].
Crystalline samples require minimal preparation beyond mounting on appropriate substubs [19]. Standard 25-millimeter pin stubs accommodate most sample geometries while specialized mounts handle irregular specimens [19]. Protective retainers prevent sample damage during handling and storage, particularly important for brittle crystalline materials [19].
Surface morphology analysis reveals critical information about crystallization conditions, polymorphic forms, and processing history [20]. Crystal habit examination identifies predominant growth faces and potential defect structures [20]. Particle size distribution measurements support quality control applications and processing optimization [20].
Surface texture analysis identifies features related to thermal treatment, mechanical processing, or chemical exposure [20]. High-resolution imaging reveals microstructural details including grain boundaries, dislocations, and phase segregation phenomena [20]. Stereoscopic imaging capabilities enable three-dimensional morphological reconstruction [20].
Transmission electron microscopy enables atomic-scale structural characterization complementing scanning electron microscopy surface analysis [19]. Specialized sample preparation including ion beam milling produces electron-transparent specimens suitable for high-resolution imaging [19]. Three-millimeter diameter specimens with 500-micrometer thickness accommodate standard transmission electron microscopy holders [19].
Crystal structure analysis through electron diffraction provides local crystallographic information unavailable through conventional X-ray diffraction [19]. Selected area diffraction enables phase identification in heterogeneous samples while convergent beam techniques determine local crystal symmetry [19]. High-resolution transmission electron microscopy reveals atomic arrangements and defect structures at unprecedented detail levels [19].
Computational chemistry provides predictive capabilities for 3-Methyl-2,5-dinitroaniline properties through advanced quantum mechanical methods [21]. Density functional theory calculations at the B3LYP/6-311++G(3df,2p) level demonstrate decomposition mechanism elucidation for nitroaniline derivatives [21]. These calculations reveal two-stage decomposition processes involving initial nitro-nitrite rearrangement followed by nitric oxide elimination [21]. The nitro-nitrite interconversion represents the rate-determining step with significant activation barriers [21].
Coupled cluster calculations at the CCSD(T)/6-311++G(d,p) level provide benchmark accuracy for energetic predictions [21]. Molecular orbital and density functional approaches yield consistent energy landscapes for decomposition pathways [21]. Atmospheric pressure chemical ionization mass spectrometry validation confirms computational predictions for anionic decomposition mechanisms [21].
Quantitative structure-property relationship models utilize molecular descriptors calculated directly from structural information [22]. Topological indices including Wiener, Szeged, molecular connectivity, Balaban, HyperWiener, Wiener Polarity, and Harary indices provide structural characterization [22]. These descriptors correlate with thermodynamic properties including thermal energy, heat capacity, and entropy through multivariate regression analysis [22].
Electronic property calculations reveal fundamental characteristics governing chemical reactivity and stability [23]. Time-dependent density functional theory predicts electronic transitions and optical properties for dinitroaniline derivatives [23]. Nonlinear optical property calculations identify hyperpolarizability contributions and structure-property relationships [23].
Substitution pattern effects significantly influence electronic properties and molecular stability [23]. Electron-withdrawing nitro groups create strong dipole moments while electron-donating amino groups provide charge delocalization [23]. These competing effects determine overall molecular polarizability and chemical reactivity patterns [23].
Molecular dynamics simulations provide insights into thermal motion and phase behavior under various conditions [24]. Density functional theory optimized structures serve as starting points for extended simulation protocols [24]. Temperature-dependent simulations reveal thermal expansion coefficients and phase transition temperatures [24].
Solvent effects significantly influence molecular conformations and intermolecular interactions [24]. Polarizable continuum model calculations account for dielectric environment effects on molecular properties [24]. These approaches enable prediction of solubility, crystallization behavior, and phase stability under various conditions [24].
Advanced feature selection algorithms optimize descriptor sets for quantitative structure-activity relationship model development [25]. The Chi-MIC-share method automatically terminates feature selection while minimizing redundancy and maximizing relevance [25]. Support vector regression models achieve superior prediction accuracy compared to conventional linear methods [25].
Environmental toxicology applications demonstrate practical utility for regulatory assessment and risk evaluation [25]. Model validation employs cross-validation procedures and external test sets to ensure predictive reliability [25]. Statistical significance testing confirms model robustness and identifies key molecular descriptors governing biological activity [25].
Experimental validation ensures computational predictions accurately reflect observed properties and behaviors [21] [26]. Mass spectrometry fragmentation patterns confirm predicted decomposition pathways and intermediate species [21]. Thermal analysis data validate calculated activation energies and reaction mechanisms [21].